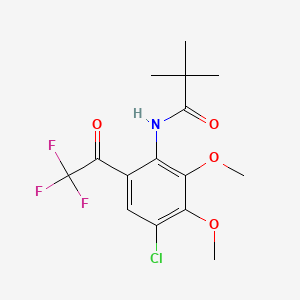
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide is a chemical compound with the molecular formula C15H17ClF3NO4 and a molecular weight of 367.75 g/mol. This compound is an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz, which is a non-nucleoside HIV-1 reverse transcriptase inhibitor.
Preparation Methods
The synthesis of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves several steps. One common method includes the reaction of 4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Chemical Reactions Analysis
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the replacement of the chloro group with other nucleophiles.
Scientific Research Applications
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is a key intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, which are crucial in the treatment of HIV/AIDS.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, the compound contributes to the inhibition of the reverse transcriptase enzyme, preventing the replication of the HIV virus. The molecular pathways involved include the binding of the compound to the active site of the enzyme, leading to its inactivation.
Comparison with Similar Compounds
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is used as a peptide coupling agent and has similar chemical properties.
4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine: This is a precursor in the synthesis of this compound.
2-Chloro-4,6-dimethoxy-2-hydroxychalcone: This compound has similar structural features and is used in various chemical reactions.
This compound stands out due to its specific application in the synthesis of HIV-1 reverse transcriptase inhibitors, highlighting its importance in medicinal chemistry.
Properties
Molecular Formula |
C15H17ClF3NO4 |
|---|---|
Molecular Weight |
367.75 g/mol |
IUPAC Name |
N-[4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H17ClF3NO4/c1-14(2,3)13(22)20-9-7(12(21)15(17,18)19)6-8(16)10(23-4)11(9)24-5/h6H,1-5H3,(H,20,22) |
InChI Key |
NDVWPMNMCIAXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1C(=O)C(F)(F)F)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















